Bis(2-methylpropyl) 2,3-dihydroxybutanedioate
Overview
Description
Bis(2-methylpropyl) 2,3-dihydroxybutanedioate, also known as diisobutyl tartrate, is an organic compound with the molecular formula C12H22O6 and a molecular weight of 262.3 g/mol . This compound is a derivative of tartaric acid and is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-methylpropyl) 2,3-dihydroxybutanedioate can be synthesized through the esterification of tartaric acid with isobutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of tartaric acid to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylpropyl) 2,3-dihydroxybutanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Bis(2-methylpropyl) 2,3-dihydroxybutanedioate has versatile applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical reactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of bis(2-methylpropyl) 2,3-dihydroxybutanedioate involves its interaction with molecular targets through its ester and hydroxyl groups. These functional groups allow the compound to participate in various biochemical pathways, including ester hydrolysis and oxidation-reduction reactions. The specific pathways and molecular targets depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Diethyl tartrate: Similar in structure but with ethyl groups instead of isobutyl groups.
Dimethyl tartrate: Contains methyl groups instead of isobutyl groups.
Di-n-butyl tartrate: Features n-butyl groups instead of isobutyl groups.
Uniqueness
Bis(2-methylpropyl) 2,3-dihydroxybutanedioate is unique due to its isobutyl groups, which impart different steric and electronic properties compared to other tartrate esters. These properties can influence its reactivity and suitability for specific applications .
Properties
IUPAC Name |
bis(2-methylpropyl) 2,3-dihydroxybutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-7(2)5-17-11(15)9(13)10(14)12(16)18-6-8(3)4/h7-10,13-14H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZOGXRINCURBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(C(C(=O)OCC(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942675 | |
Record name | Bis(2-methylpropyl) 2,3-dihydroxybutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4054-82-4, 2050-63-7 | |
Record name | 1,4-Bis(2-methylpropyl) 2,3-dihydroxybutanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4054-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-methylpropyl) 2,3-dihydroxybutanedioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004054824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC51578 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51578 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(2-methylpropyl) 2,3-dihydroxybutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisobutyl tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.604 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diisobutyl tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.450 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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